An In-depth Technical Guide to 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid (CAS 900152-53-6)
An In-depth Technical Guide to 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid (CAS 900152-53-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid, a key building block in modern organic synthesis. The document details its chemical properties, applications, and a generalized experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.
Core Compound Properties
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methoxy group and a bulky tert-butyldimethylsilyloxy (TBDMS) protecting group.[1][2] This structure makes it a valuable reagent for creating complex organic molecules. The TBDMS group offers stability to the otherwise reactive hydroxyl functionality and can be removed under mild conditions when desired.[3]
| Property | Value | Reference |
| CAS Number | 900152-53-6 | [1] |
| Molecular Formula | C₁₃H₂₃BO₄Si | [1] |
| Molecular Weight | 282.22 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Storage Conditions | 2-8°C, under an inert atmosphere | [1] |
Applications in Organic Synthesis and Drug Discovery
The primary application of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][5] This reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[3][5]
Biaryl motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. Consequently, this boronic acid serves as a crucial intermediate in the synthesis of these complex structures.[3] Its utility has been noted in the development of various therapeutic agents, including kinase inhibitors, which are a significant class of drugs in oncology and immunology.[6][7][8][9]
The presence of the methoxy and protected hydroxyl groups on the phenyl ring allows for further functionalization, making it a versatile building block for creating diverse molecular architectures. The TBDMS protecting group is advantageous as it allows for selective reactions at other sites of a molecule without affecting the hydroxyl group until its planned deprotection.[3]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
While specific reaction conditions are substrate-dependent and require optimization, a general protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid is provided below. This protocol is based on established methodologies for similar transformations.[5][10]
Materials and Reagents:
-
Aryl halide (e.g., aryl bromide or iodide)
-
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃)
-
Phosphine ligand (if required by the catalyst, e.g., SPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME)
-
Water (for biphasic systems)
-
Inert gas (Argon or Nitrogen)
Generalized Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: The vessel is then sealed, evacuated, and backfilled with an inert gas. This cycle is typically repeated three times to ensure the exclusion of oxygen.
-
Catalyst and Solvent Addition: The palladium catalyst (0.01-0.05 equivalents) and, if necessary, a ligand are added under a positive flow of the inert gas. The degassed solvent is then added via syringe.
-
Reaction: The reaction mixture is heated with vigorous stirring to the desired temperature (typically ranging from 80°C to 110°C).
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water or an aqueous solution to remove the inorganic salts. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel, to yield the desired biaryl product.
Note: The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction outcome and should be optimized for each specific substrate combination.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the key concepts of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. 900152-53-6|3-(t-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]
- 2. Cas 900152-53-6,3-(t-Butyldimethylsilyloxy)-4-methoxyphenylboronic | lookchem [lookchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Page loading... [guidechem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction - PMC [pmc.ncbi.nlm.nih.gov]
